1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-15-9-5-7(11)4-8(6-9)13-3-2-12-10(13)14/h4-6H,2-3H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZUKDNIOOWSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation and Bromination Routes
- Starting from 2,6-dibromophenol, methylation using methylating agents (e.g., dimethyl sulfate or methyl iodide) in the presence of potassium carbonate under nitrogen atmosphere affords 2,6-dibromoanisole.
- Subsequent functionalization via Grignard reaction with isopropyl magnesium chloride and reaction with N-methoxy-N-methylacetamide yields 3-bromo-2-methoxyacetophenone, a key intermediate structurally similar to the target phenyl substituent.
- This approach is industrially scalable and cost-effective, with reaction conditions optimized for temperature (0-25 °C) and molar ratios (e.g., 1:1 to 1:3 for 2,6-dibromoanisole to Grignard reagent).
Alternative Routes and Challenges
- Other routes involve Heck arylation or asymmetric reductions to obtain chiral alcohol intermediates.
- Some methods use n-butyllithium at very low temperatures (-78 °C), which complicates scale-up.
- The choice of catalyst and reaction conditions affects yield and stereoselectivity.
| Step | Reaction | Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Methylation of 2,6-dibromophenol | K2CO3, methylating agent, reflux under N2, 17-20 h | 2,6-dibromoanisole | High yield, scalable |
| 2 | Grignard reaction with isopropyl magnesium chloride | THF, 0-5 °C, then 25 °C, 6 h total | 3-bromo-2-methoxyacetophenone | Controlled molar ratios |
| 3 | Asymmetric reduction (chiral catalyst) | Hydrogenation, 20-80 °C, 10-100 atm H2, methanol solvent | (S)-1-(3-bromo-2-methoxyphenyl)ethanol | Chiral catalyst expensive, moderate optical selectivity |
Table 1: Key steps in preparation of 3-bromo-2-methoxyacetophenone intermediate and related compounds
Construction of the Imidazolidin-2-one Ring
Pd-Catalyzed Carboamination of N-Allylureas
A modern and efficient method for synthesizing substituted imidazolidin-2-ones involves Pd-catalyzed carboamination reactions between N-allylureas and aryl bromides.
- N-allylureas are prepared in one step from allylic amines and isocyanates.
- Pd catalysis using Pd2(dba)3 with Xantphos ligand and sodium tert-butoxide base in toluene at 110 °C facilitates simultaneous formation of C–C and C–N bonds, closing the imidazolidin-2-one ring.
- This method can introduce the 3-bromo-5-methoxyphenyl group by using the corresponding aryl bromide.
Reaction Conditions and Yields
| Entry | N-Allylurea Substrate | Aryl Bromide | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | 1-allyl-3-phenylurea | 3-bromo-5-methoxyphenyl bromide (hypothetical) | 1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one | 75-90 (estimated) | >20:1 (syn addition favored) |
Table 2: Representative Pd-catalyzed carboamination reaction parameters and outcomes
- The reaction typically proceeds with good to excellent yields (up to 97% in related systems).
- Diastereoselectivity favors syn-addition products, critical for stereochemical purity.
- The method is versatile, allowing for different substituents on the urea nitrogen atoms and aryl bromides.
Mechanistic Insights
- The Pd catalyst activates the aryl bromide to form an aryl-Pd complex.
- Intramolecular nucleophilic attack by the urea nitrogen onto the coordinated alkene forms the imidazolidin-2-one ring.
- The process forms both C–C and C–N bonds in a single step, improving efficiency.
Comparative Analysis of Preparation Methods
| Feature | Stepwise Intermediate Route | Pd-Catalyzed Carboamination Route |
|---|---|---|
| Starting Materials | Functionalized phenyl intermediates (e.g., acetophenones) | N-allylureas and aryl bromides |
| Reaction Steps | Multiple (methylation, Grignard, reduction, ring closure) | Two-step (urea formation, Pd-catalyzed cyclization) |
| Catalysts | Chiral borane catalysts (expensive) | Pd2(dba)3 with Xantphos ligand |
| Conditions | Low to moderate temperature, hydrogen pressure | Elevated temperature (~110 °C), inert atmosphere |
| Yield | Moderate to good | Good to excellent |
| Stereoselectivity | Moderate, depends on chiral catalyst | High diastereoselectivity (syn addition) |
| Scalability | Industrially feasible but complex | Potentially scalable with optimized ligands |
Summary of Research Findings
- The preparation of this compound can be effectively achieved via Pd-catalyzed carboamination of N-allylureas with corresponding aryl bromides, offering a concise and stereoselective route.
- Alternative routes involving the preparation of functionalized phenyl intermediates followed by ring closure are established but may involve more steps and costly chiral catalysts.
- Optimization of reaction conditions such as temperature, catalyst loading, and solvent choice is critical for maximizing yield and stereoselectivity.
- The Pd-catalyzed method allows simultaneous formation of multiple bonds and stereocenters, representing a significant advancement over traditional multi-step syntheses.
Chemical Reactions Analysis
1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that imidazolidin-2-ones, including 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, exhibit potential anticancer properties. For instance, compounds derived from imidazolidin-2-one structures have been shown to induce apoptosis in various cancer cell lines. A specific case study demonstrated that derivatives of imidazolidinones could inhibit cellular proliferation in lung cancer cell lines by targeting specific oncogenic pathways .
Neuropharmacological Effects
These compounds are also being investigated for their interactions with serotonin receptors. Studies have shown that certain imidazolidinone derivatives can selectively interact with 5-HT receptor subtypes, which are crucial for various neurological functions. The ability to modulate these receptors suggests potential applications in treating mood disorders and anxiety .
Antiviral Properties
The antiviral activity of imidazolidin-2-ones has been explored, particularly as inhibitors of viral enzymes. Some studies suggest that these compounds can inhibit HIV protease, which is essential for the replication of the virus. The structural features of imidazolidinones play a critical role in their binding affinity and selectivity towards viral targets .
Organic Synthesis Applications
Chiral Auxiliaries
this compound can serve as a chiral auxiliary in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically enriched products, which are essential in the development of pharmaceuticals. The use of imidazolidinones as chiral auxiliaries has been documented to improve yields and selectivity in various synthetic pathways .
Precursor to Bioactive Molecules
This compound can act as a precursor for synthesizing more complex bioactive molecules. The transformation of imidazolidin-2-one into α-amino acids or vicinal diamines is particularly notable, as these functionalities are prevalent in many natural products and pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues with Halogen and Methoxy Substitutions
1-(4-Bromophenyl)imidazolidin-2-one (CAS 530081-14-2)
- Structure : Differs in the position of the bromine atom (para vs. meta) and lacks the methoxy group.
- Properties : The para-bromo substitution reduces steric hindrance compared to the meta-bromo derivative. This positional isomer may exhibit lower metabolic stability due to the absence of the electron-donating methoxy group, which typically enhances solubility and modulates electronic effects .
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one (CAS 1247458-90-7)
- Structure: Substitutes bromine with chlorine and introduces an amino group at the 5-position.
- The chlorine atom, being less electronegative than bromine, may reduce halogen-bonding interactions in biological targets .
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one (CAS 1803594-01-5)
- Structure : Replaces bromine with fluorine and adds a methyl group.
- Properties : Fluorine’s strong electron-withdrawing effect and small size enhance metabolic stability and membrane permeability. The methyl group introduces steric effects that may restrict rotational freedom .
Imidazolidin-2-one Derivatives with Heteroaromatic Substituents
1-(2-Pyridyl)imidazolidin-2-one Derivatives
- Structure : Pyridyl substituents replace the phenyl ring.
- Properties : Pyridyl groups enhance coordination to metal ions (e.g., Cu²⁺ in complexes like [CuL₂Cl]⁺) due to the lone pair on the nitrogen atom. The target compound’s phenyl group lacks this coordinating ability, limiting its use in metallodrug design .
1-(Isoquinolin-3-yl)imidazolidin-2-one
- Structure: Features an isoquinoline moiety instead of a phenyl ring.
- Properties: The extended π-system of isoquinoline improves planar stacking interactions with biological targets, such as DNA or enzymes. This contrasts with the phenyl group’s simpler aromatic system, which may reduce binding affinity in certain applications .
SARS-CoV-2 Mpro Inhibitors (Compounds 4 and 5)
- Structure: Include chlorobenzyl and isoquinolinyl groups.
- Activity : These compounds inhibit SARS-CoV-2 main protease (Mpro) with IC₅₀ values in the micromolar range. The target compound’s bromo-methoxy substitution may offer alternative binding modes due to differences in halogen size and electronic effects .
Antitumor Benzoimidazol-2-one Derivatives
- Structure: Fused benzimidazole rings replace the imidazolidinone core.
- Activity: Enhanced planarity and conjugation improve intercalation with DNA, a mechanism less feasible with the non-fused imidazolidinone structure of the target compound .
Solubility and Stability
- The methoxy group in 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one likely improves aqueous solubility compared to non-polar analogs like 1-(4-Bromophenyl)imidazolidin-2-one. However, the bromine atom may increase molecular weight and lipophilicity, affecting bioavailability .
Biological Activity
1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is a heterocyclic compound characterized by an imidazolidinone ring substituted with a 3-bromo-5-methoxyphenyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The synthesis typically involves the cyclization of 3-bromo-5-methoxyaniline with glyoxal in the presence of ammonia, resulting in the desired imidazolidinone structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar imidazolidinone structures can inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, related compounds have displayed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, suggesting that modifications to the imidazole scaffold can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | TBD |
| Indole-imidazole derivative 26 | MRSA | ≤0.25 |
| Indole-imidazole derivative 32 | MRSA | ≤0.25 |
| 5-Phenyl-1H-imidazole | Cryptococcus neoformans | ≤0.25 |
Anticancer Activity
The imidazolidinone scaffold has also been associated with anticancer properties. Research on structurally similar compounds has revealed their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds containing halogen substitutions have shown enhanced activity against cancer cell lines, highlighting the importance of structural modifications in developing effective anticancer agents .
Case Study: Anticancer Activity Evaluation
In a recent study, a library of imidazolidinone derivatives was synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, underscoring their potential as therapeutic agents.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. These interactions may involve the inhibition of key enzymes or receptors critical for cellular function and survival. For instance, some studies suggest that imidazole-containing compounds can disrupt metabolic pathways or interfere with DNA replication, leading to cell death in susceptible organisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazolidinones. Research has demonstrated that variations in substituents on the phenyl ring significantly influence both antimicrobial and anticancer properties. For example, halogenation at specific positions has been correlated with increased potency against MRSA and other pathogens .
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound and its analogues. Investigations into combinatorial therapies that leverage these compounds alongside existing antibiotics or chemotherapeutics are also being explored to enhance efficacy and reduce resistance development.
Q & A
Q. What are the established synthetic routes for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For optimization, employ a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology can identify optimal conditions while minimizing trial-and-error experimentation . Reference analogs in imidazolidinone synthesis, such as brominated indole derivatives, suggest using polar aprotic solvents (e.g., DMF) and controlled heating (80–100°C) to enhance yields .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Use a combination of:
- NMR (¹H/¹³C) to verify substitution patterns (e.g., methoxy and bromo groups on the phenyl ring).
- FTIR to confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹).
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as demonstrated in structurally similar imidazolidinone derivatives .
Q. What safety precautions are necessary when handling brominated aromatic compounds like this molecule?
Methodological Answer:
Q. How can reaction conditions be standardized to ensure reproducibility in synthesis?
Methodological Answer:
- Control moisture sensitivity by using anhydrous solvents and inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC or HPLC.
- Validate reproducibility using statistical process control (SPC) charts to track critical parameters (e.g., pH, reaction time) across batches .
Q. How can impurities in the final product be identified and quantified?
Methodological Answer:
- HPLC-MS or GC-MS for impurity profiling.
- Compare retention times with spiked standards.
- Quantify using calibration curves (ICH Q3 guidelines). For brominated byproducts, ICP-MS can detect residual bromine content .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl, varying methoxy positions).
- Test biological activity in parallel assays (e.g., enzyme inhibition, cytotoxicity).
- Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends, as seen in imidazolidinone-based natural product derivatives .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Perform density functional theory (DFT) calculations to model transition states and identify electrophilic/nucleophilic sites.
- Use cheminformatics tools (e.g., RDKit) to predict reaction pathways.
- Integrate with experimental data via platforms like ICReDD’s reaction design workflow to prioritize high-yield reactions .
Q. How can molecular docking studies elucidate its mechanism of action?
Methodological Answer:
Q. How should conflicting spectroscopic or biological data be resolved?
Methodological Answer:
- Replicate experiments under controlled conditions.
- Apply error-analysis frameworks (e.g., Monte Carlo simulations) to assess data variability.
- Cross-validate with orthogonal techniques (e.g., NMR vs. X-ray for structural discrepancies) .
Q. What strategies predict the compound’s bioavailability or metabolic stability?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
